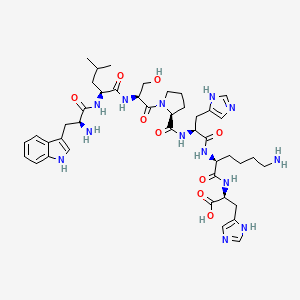

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine is a synthetic oligopeptide composed of seven amino acids: L-tryptophan, L-leucine, L-serine, L-proline, L-histidine, L-lysine, and L-histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine can undergo various chemical reactions, including:

Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.

Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

Leuprolide: A synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with greater potency than the natural hormone.

Uniqueness

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Unlike triptorelin and leuprolide, which are primarily used as hormone analogs, this peptide may have broader applications in various research fields.

Biological Activity

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine is a complex peptide composed of multiple amino acids. This compound has garnered attention in biochemical research due to its potential biological activities, including roles in neurobiology, immunology, and drug delivery systems. This article aims to explore the biological activity of this peptide through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C43H61N13O9, with a molecular weight of approximately 904.026 g/mol . The structure consists of a sequence of amino acids that confer specific biological properties, including hydrophilicity and potential interactions with biological membranes.

Neurobiological Effects

Research indicates that peptides similar to this compound may influence neurotransmitter systems. For example, L-tryptophan, a component of this peptide, is a precursor to serotonin, a neurotransmitter involved in mood regulation. Studies have shown that increased levels of tryptophan can enhance serotonin synthesis, potentially alleviating symptoms of depression and anxiety .

Immunomodulatory Effects

Peptides containing histidine and lysine have been studied for their immunomodulatory effects. Histidine can play a role in the activation of immune cells and the modulation of inflammatory responses. In vitro studies have demonstrated that certain peptides can enhance the activity of T-cells and macrophages, suggesting a potential role in immune therapy .

Drug Delivery Systems

The amphiphilic nature of peptides like this compound allows for self-assembly into micelles or nanoparticles. This property has been exploited in drug delivery applications, where such peptides can encapsulate hydrophobic drugs and facilitate targeted delivery to specific tissues or cells . For instance, research has indicated that micelles formed from similar amino acid sequences can significantly improve the bioavailability and efficacy of chemotherapeutic agents in cancer treatment .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of tryptophan-rich peptides on neuronal cells subjected to oxidative stress. The results indicated that these peptides significantly reduced cell death and oxidative damage, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of peptides derived from tryptic hydrolysates. It was found that certain synthesized peptides exhibited potent antifungal activity against common pathogens such as Aspergillus niger and Penicillium chrysogenum. These findings highlight the potential use of such peptides in food preservation and therapeutic applications against fungal infections .

Table 1: Biological Activities of this compound

Table 2: Comparative Analysis of Peptide Sequences

| Peptide Sequence | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| L-Tryptophyl-L-leucyl-L-seryl... | 904.026 | Neuroprotective, Immunomodulatory |

| L-Histidyl-L-seryl... | 1001.1 | Antimicrobial |

| L-Leuprolide | 1200+ | Hormonal modulation |

Properties

CAS No. |

920011-53-6 |

|---|---|

Molecular Formula |

C43H61N13O9 |

Molecular Weight |

904.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C43H61N13O9/c1-24(2)14-32(52-37(58)29(45)15-25-18-48-30-9-4-3-8-28(25)30)39(60)55-35(21-57)42(63)56-13-7-11-36(56)41(62)53-33(16-26-19-46-22-49-26)40(61)51-31(10-5-6-12-44)38(59)54-34(43(64)65)17-27-20-47-23-50-27/h3-4,8-9,18-20,22-24,29,31-36,48,57H,5-7,10-17,21,44-45H2,1-2H3,(H,46,49)(H,47,50)(H,51,61)(H,52,58)(H,53,62)(H,54,59)(H,55,60)(H,64,65)/t29-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

XUALJQWSTZRGEL-ZBZKAUHLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.